BDP 650/665 maleimide
Description
Contextualization of Boron-Dipyrromethene (BODIPY) Fluorophores in Contemporary Research
Boron-Dipyrromethene (BODIPY) dyes represent a versatile and widely utilized class of fluorophores in modern scientific research. mdpi.com First discovered in 1968, the core structure of 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) provides a robust scaffold for chemical modification, enabling the synthesis of a vast library of derivatives with tailored photophysical properties. acs.org These dyes are distinguished by a set of highly advantageous characteristics, including strong UV absorption, high molar extinction coefficients, and sharp fluorescence emission peaks with typically high quantum yields. mdpi.comacs.org
A key feature of BODIPY fluorophores is their relative insensitivity to the polarity and pH of their environment, which ensures more stable and predictable fluorescence in complex biological systems compared to other classes of dyes. acs.org Their remarkable photostability allows for prolonged imaging experiments with minimal signal degradation. mdpi.com The versatility of the BODIPY core structure permits fine-tuning of its spectral properties through chemical substitutions. acs.org This has led to the development of probes that span the visible and near-infrared (NIR) spectrum. rsc.org
In contemporary chemical biology, BODIPY dyes are extensively used for labeling and visualizing a wide range of biomolecules and cellular components, including proteins, nucleic acids, lipids, and organelles like the endoplasmic reticulum and mitochondria. mdpi.comrsc.org The fluorescence mechanisms of these probes can be engineered to respond to specific biological events through processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT), making them powerful tools for developing chemosensors and functional probes. mdpi.combohrium.com Despite their utility, the inherent hydrophobicity of many BODIPY dyes can be a limitation in certain aqueous biological applications, though this property is also exploited for membrane and lipid staining. rsc.org Their unique features have solidified their position as a cornerstone fluorophore class for applications ranging from cellular imaging to super-resolution microscopy. mdpi.comrsc.org
Table 1: General Advantages of BODIPY Fluorophores
| Feature | Description | Reference |
|---|---|---|
| High Quantum Yield | Efficiently convert absorbed light into emitted fluorescence, resulting in bright signals. | mdpi.com, rsc.org |
| High Molar Extinction Coefficient | Strong absorption of light at the excitation wavelength. | mdpi.com |
| Sharp Emission Spectra | Narrow emission peaks reduce spectral overlap in multicolor imaging experiments. | rsc.org |
| High Photostability | Resistant to photobleaching, allowing for extended or repeated imaging sessions. | mdpi.com, rsc.org |
| Environmental Insensitivity | Fluorescence is largely unaffected by changes in solvent polarity and pH. | acs.org |
| Chemical Versatility | The core structure can be easily modified to tune spectral properties and add functionalities. | acs.org |
Significance of Maleimide (B117702) Bioconjugation in Molecular Labeling Strategies
Maleimide chemistry is a cornerstone of bioconjugation, providing a highly efficient and specific method for covalently linking molecules to proteins, peptides, and other macromolecules. axispharm.com The maleimide group is a thiol-reactive functional group that enables the site-specific labeling of biomolecules. antibodies.comlumiprobe.com The primary target for maleimide conjugation in proteins is the sulfhydryl (thiol) group of cysteine residues. lumiprobe.com
The reaction proceeds via a Michael addition, where the thiol group attacks one of the carbon atoms of the maleimide's double bond. axispharm.com This forms a stable thioether bond, specifically a thiosuccinimide adduct. axispharm.comnih.gov This conjugation reaction is highly valued for several key reasons:
High Specificity: The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. axispharm.com At this physiological pH, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, minimizing off-target labeling. axispharm.com
Efficiency and Speed: The reaction proceeds rapidly under mild, aqueous conditions and does not require a catalyst, leading to high yields of the desired conjugate. axispharm.comnih.gov
Stability: The resulting covalent bond is generally stable, making it suitable for creating robustly labeled biomolecules for various applications. nih.gov
These features have made maleimide-based reagents indispensable tools in chemical biology. They are widely used for attaching fluorescent dyes, such as BDP 650/665, to antibodies or other proteins for use in fluorescence microscopy, flow cytometry, and other detection assays. axispharm.comaxispharm.com Furthermore, this chemistry is fundamental to the construction of complex biomolecular structures like antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a targeting antibody. axispharm.com While the thiosuccinimide linkage is generally stable, it has been shown to be susceptible to a retro-Michael reaction (cleavage) in the presence of other thiols, a property that can be either a limitation or a feature to be exploited for controlled-release applications. nih.govacs.org Research has also focused on strategies to stabilize this linkage, for instance, through hydrolysis of the succinimide (B58015) ring. acs.org
Research Gaps and Opportunities in BDP 650/665 Maleimide Utilization
This compound is a fluorescent probe that combines the superior photophysical properties of the BODIPY scaffold with the specific reactivity of a maleimide group. lumiprobe.combroadpharm.com This molecule is a bright, far-red emitting fluorophore designed for the Cy5 channel, making it a viable alternative to cyanine (B1664457) dyes. antibodies.comglpbio.com Its maleimide functional group allows for the covalent labeling of thiol-containing molecules, most notably cysteine residues within proteins. antibodies.comlumiprobe.com
Table 2: Physicochemical Properties of BDP 650/665
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λabs) | ~649 nm | antibodies.com, lumiprobe.com, broadpharm.com |
| Emission Maximum (λem) | ~667 nm | antibodies.com, lumiprobe.com, broadpharm.com |
| Molar Extinction Coefficient (ε) | 94,000 M-1cm-1 | antibodies.com, lumiprobe.com, broadpharm.com |
| Fluorescence Quantum Yield (Φ) | 0.52 | lumiprobe.com, broadpharm.com, lunanano.ca |
| Molecular Formula | C29H24N5BF2O4 | antibodies.com |
| Molecular Weight | ~555.34 g/mol | antibodies.com |
| Solubility | Good in DMF and DMSO; low in water. | antibodies.com, glpbio.com |
Research Gaps:
Despite its utility, several research gaps and limitations exist for this compound and related BODIPY dyes.
Hydrophobicity: Like many BODIPY dyes, BDP 650/665 is described as moderately hydrophobic with low solubility in water. antibodies.comglpbio.com This can be problematic for labeling some biomolecules in purely aqueous environments and may lead to non-specific binding or aggregation. Developing more hydrophilic variants could broaden its applicability.
Super-Resolution Microscopy (SRM) Optimization: While the BODIPY scaffold is promising for SRM, its full potential has not been realized. rsc.org Optimal imaging buffer conditions for promoting the photoswitching behavior required for techniques like single-molecule localization microscopy (SMLM) have not been thoroughly established for the BODIPY family, unlike for cyanine or rhodamine dyes. plos.org This has hindered its routine use in advanced, multicolor SRM applications. plos.org
Photostability Context: While generally photostable, the performance of BODIPY dyes can be context-dependent, and some reports note potential for photobleaching or the formation of fluorescent aggregates under high concentration or intense illumination, which can complicate quantitative analysis. researchgate.net
Opportunities:
These gaps highlight significant opportunities for future research and application development.
Advanced In Vivo Imaging: The far-red emission of BDP 650/665 is a major advantage, as it falls within a spectral window where background autofluorescence from biological tissues is minimized. axispharm.com This makes it an excellent candidate for developing probes for high-contrast in vivo imaging.
Multicolor Super-Resolution Microscopy: There is a notable spectral gap in the palette of commercially available photoswitchable fluorophores for SMLM, specifically between 615 nm and 650 nm emission. plos.org Developing long Stokes shift BODIPY variants or optimizing conditions for existing dyes like BDP 650/665 could fill this gap, enabling more complex multicolor imaging with nanometer-scale resolution. plos.orgfrontiersin.org
Exploiting Dimer-Based SMLM: A significant opportunity lies in the discovery that conventional BODIPY dyes can be used for SMLM through the transient formation of red-shifted ground-state dimers. nih.govjove.com This phenomenon allows for super-resolution imaging without requiring specially designed photoswitchable molecules. This protocol could be readily applied to this compound to enable nanoscale tracking and imaging of specifically labeled proteins in living cells. nih.gov
Tunable Conjugate Stability: The maleimide-thiol linkage, while generally stable, can undergo a retro-Michael reaction. nih.gov This reversibility could be harnessed to design probes or drug-delivery systems that release their cargo in specific reducing environments, complementary to disulfide-based strategies. nih.gov Conversely, controlled hydrolysis of the conjugate can create a highly stabilized, irreversible linkage, offering a strategy to ensure long-term in vivo stability when desired. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Boron-Dipyrromethene (BODIPY) | |
| Cyanine 5 (Cy5) | |
| 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene | |
| N-ethylmaleimide (NEM) | |
| Atto 495 | |
| Atto 565 | |
| Atto 590 | |
| Atto 647N | |
| Alexa Fluor 647 | |
| Cy3B | |
| Rhodamine | |
| brentuximab vedotin | |
| Trastuzumab emtansine |
Properties
Molecular Formula |
C29H24BF2N5O4 |
|---|---|
Molecular Weight |
555.34 |
IUPAC Name |
(E)-7-(4-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethoxy)styryl)-5-fluoro-3-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |
InChI |
InChI=1S/C29H23BFN5O4.FH/c31-30-35-21(7-8-22(35)18-23-9-12-26(36(23)30)25-2-1-15-32-25)6-3-20-4-10-24(11-5-20)40-19-27(37)33-16-17-34-28(38)13-14-29(34)39;/h1-15,18H,16-17,19H2,(H,33,37);1H/b6-3+; |
InChI Key |
HJJJRTPNMUXVPI-ZIKNSQGESA-N |
SMILES |
O=C(NCCN1C(C=CC1=O)=O)COC2=CC=C(C=C2)/C=C/C3=CC=C(C=C4[N+]5=C(C6=CC=CN6)C=C4)N3B5F.[F-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Mechanistic Insights into Thiol Maleimide Conjugation for Bdp 650/665 Maleimide
Chemoselectivity and Specificity Considerations in Complex Biological Systems
The high chemoselectivity of the maleimide (B117702) group for thiols is a key advantage for its use in bioconjugation, particularly within complex biological environments. axispharm.com
Reactivity with Cysteine Residues in Proteins and Peptides
The thiol-maleimide reaction is highly selective for the sulfhydryl groups of cysteine residues in proteins and peptides. glpbio.comaxispharm.com Cysteine is a relatively rare amino acid, which allows for site-specific modification of proteins. wikipedia.org This specificity is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where the dye or drug must be attached at a specific location to maintain the protein's function. wikipedia.orgucl.ac.uk
Addressing the Reversibility of Maleimide-Thiol Adducts in Research Applications
While the thioether bond formed between a thiol and a maleimide is generally considered stable, there is growing evidence that the resulting thiosuccinimide linkage can be reversible under certain conditions. nih.govnih.gov
Analysis of Thiosuccinimide Linkage Stability
The stability of the thiosuccinimide linkage is a critical consideration for the long-term performance of bioconjugates. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. nih.govspringernature.com This process can be influenced by the presence of other thiols in the environment, such as glutathione (B108866), which is abundant in the intracellular environment. wikipedia.orgresearchgate.net This thiol-exchange can lead to the transfer of the maleimide-linked molecule to other thiol-containing species. acs.org
Furthermore, the thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid thioether. springernature.comcreativepegworks.com This hydrolysis is generally slow for common maleimide conjugates but can be accelerated by factors such as the presence of electron-withdrawing groups on the maleimide nitrogen or by intramolecular catalysis. acs.orgnih.gov Strategies to promote this hydrolysis have been developed to create more stable bioconjugates, as the ring-opened form is resistant to the retro-Michael reaction. springernature.comcreativepegworks.com Another potential side reaction, particularly when conjugating to an N-terminal cysteine, is the rearrangement of the succinimidyl thioether to a six-membered thiazine (B8601807) structure, which can be influenced by pH. nih.gov
Manipulation of Retro-Michael Reaction in Reducing Environments
The stability of the thiol-maleimide linkage, such as that formed with BDP 650/665 maleimide, is a critical factor in the reliability of bioconjugation studies. The thioether bond is prone to cleavage through a retro-Michael reaction, especially in the presence of other thiol-containing molecules like glutathione (GSH), which is abundant in intracellular environments. glpbio.comnih.gov This reaction is reversible and can lead to the exchange of the maleimide-conjugated molecule with the competing thiol, resulting in deconjugation. researchgate.net
Research into the stability of N-substituted maleimide conjugates has revealed that the retro-Michael reaction can be manipulated and its rate is influenced by several factors:
N-Substituent of the Maleimide: The chemical nature of the group attached to the nitrogen of the maleimide ring significantly impacts the stability of the thiol adduct. Electron-withdrawing N-substituents can accelerate the rate of hydrolysis of the succinimide (B58015) ring. nih.gov This ring-opening is a key manipulation strategy because the hydrolyzed product, a succinamic acid thioether (SATE), is resistant to the retro-Michael reaction. nih.govlunanano.ca Once the ring is opened, the conjugate is stabilized against cleavage by thiol exchange. lunanano.ca
pH of the Environment: The kinetics of the retro-Michael reaction and the competing hydrolysis are pH-dependent. Lower pH conditions have been shown to retard the rate of the retro-Michael reaction and subsequent thiol exchange. glpbio.comnih.gov
Thiol pKa: The acidity of the thiol involved in the conjugation and the competing thiol in the environment affects the reaction rates. A higher pKa of the thiol can decrease the rate of the exchange reaction. glpbio.comnih.gov
Studies on model N-substituted maleimides have quantified the half-lives of their thiol adducts in the presence of glutathione, demonstrating the tunability of their degradation. glpbio.comnih.gov While specific data for the this compound N-substituent is not detailed in the provided search results, the general principles of manipulating the retro-Michael reaction through these factors are applicable. The table below summarizes findings for various maleimide-thiol conjugates.
| Maleimide Conjugate | Incubation Condition | Half-life of Conversion | Extent of Conversion | Reference |
|---|---|---|---|---|
| 4-mercaptophenylacetic acid (MPA) - N-ethyl maleimide (NEM) | with glutathione | 3.1 hours | ~12-90% | glpbio.comnih.gov |
| 4-mercaptophenylacetic acid (MPA) - N-phenyl maleimide (NPM) | with glutathione | 18 hours | ~12-90% | glpbio.comnih.gov |
| 4-mercaptophenylacetic acid (MPA) - N-aminoethyl maleimide (NAEM) | with glutathione | Data not specified | ~12-90% | glpbio.comnih.gov |
| 4-mercaptohydrocinnamic acid (MPP) - N-substituted maleimides | with glutathione | 3.6 - 258 hours | ~1-90% | glpbio.comnih.gov |
| N-acetyl-l-cysteine (NAC) - N-substituted maleimides | with glutathione | 3.6 - 258 hours | ~1-90% | glpbio.comnih.gov |
Implications for Long-Term Conjugate Integrity in Research Studies
The potential for the retro-Michael reaction to occur has significant implications for the long-term integrity of conjugates like those made with this compound, particularly in in vivo or cell-based studies where reducing agents are present. researchgate.net The premature cleavage of the dye from its target biomolecule can lead to a loss of signal at the intended site and potential off-target effects, compromising the validity of experimental results. nih.gov
For long-term studies, ensuring the stability of the conjugate is paramount. The reversibility of the thiol-maleimide linkage means that conjugates that are not stabilized can have a limited half-life in biological systems. lunanano.ca This instability can lead to a decreased therapeutic efficacy in the context of antibody-drug conjugates and unreliable results in fluorescent labeling and tracking studies. nih.govlunanano.ca
To ensure long-term conjugate integrity, strategies to prevent the retro-Michael reaction are often employed. One of the most effective methods is the intentional hydrolysis of the succinimide ring post-conjugation. nih.govlunanano.ca By treating the conjugate under conditions that promote ring-opening (e.g., adjusting the pH), a stable, ring-opened product is formed that is no longer susceptible to thiol exchange. lunanano.ca This process essentially locks the conjugate, providing the long-term stability required for rigorous research applications. nih.govlunanano.ca Other strategies include the development of novel maleimide derivatives with altered electronic properties to favor hydrolysis or increase stability. nih.gov
Advanced Spectroscopic and Photophysical Characterization in Research Modalities
Fluorescence Performance of BDP 650/665 Maleimide (B117702) Conjugates in Diverse Research Environments
BDP 650/665 maleimide is recognized for its performance as a bright, far-red emitting fluorophore. axispharm.com Its spectral characteristics make it compatible with the Cyanine5 (Cy5) channel commonly found on a wide range of fluorescence-based instruments, including fluorescence microscopes and flow cytometers. axispharm.comlumiprobe.com When conjugated to biomolecules such as proteins or peptides via the thiol-reactive maleimide group, the resulting BDP 650/665 conjugates maintain strong fluorescence, enabling clear and sensitive detection. lumiprobe.comlabscoop.com This makes the dye suitable for high-resolution imaging of cellular structures and for providing distinct signals in the analysis of complex cell samples. axispharm.com The dye's inherent brightness is a product of its high molar extinction coefficient and good quantum yield, which together ensure a strong signal for high-sensitivity detection. axispharm.comlabscoop.comglpbio.com
Photostability and Photobleaching Dynamics in Live-Cell and In Vitro Studies
A critical feature of the BDP dye family, including BDP 650/665, is its exceptional photostability. axispharm.com This resistance to photobleaching is a significant advantage in experiments that require prolonged or repeated exposure to excitation light, such as time-lapse live-cell imaging and single-molecule studies. nih.gov The robust nature of the BDP 650/665 fluorophore ensures that it can maintain signal intensity during extended experimental periods. axispharm.com This stability is crucial for quantitative studies where a consistent fluorescent signal is necessary for accurate measurements over time. The enhanced photostability of BODIPY dyes compared to other fluorophores, like fluorescein, has been demonstrated in various research contexts, including live-cell environments. nih.gov
Quantum Yield and Molar Extinction Coefficient Determination in Research Contexts
The brightness of a fluorophore is determined by two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which the molecule absorbs light at a specific wavelength, while the quantum yield defines the efficiency of converting absorbed photons into emitted fluorescent photons. BDP 650/665 exhibits a high molar extinction coefficient of approximately 94,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of around 649 nm. broadpharm.comlunanano.cabroadpharm.com Furthermore, it possesses a good fluorescence quantum yield, with a reported value of 0.52. broadpharm.comlunanano.cabroadpharm.com This combination of a high absorption cross-section and efficient light emission underpins its performance as a bright fluorescent probe in various research applications. lumiprobe.comglpbio.com
| Parameter | Value | Significance in Research |
|---|---|---|
| Excitation Maximum (λex) | ~649 nm | Optimal wavelength for exciting the fluorophore, compatible with Cy5 excitation sources. |
| Emission Maximum (λem) | ~667 nm | Peak wavelength of emitted fluorescence, detected in the far-red spectrum. |
| Molar Extinction Coefficient (ε) | 94,000 L·mol-1·cm-1 | Indicates high efficiency of light absorption, contributing to the dye's brightness. |
| Fluorescence Quantum Yield (Φ) | 0.52 | Represents high efficiency in converting absorbed light into emitted fluorescence. |
Exploration of Environment-Sensitive Fluorescence Properties of Conjugates
Like many other BODIPY dyes, BDP 650/665 is characterized by its relative insensitivity to environmental factors. ruixibiotech.com Its absorption and emission spectra are not significantly affected by changes in solvent polarity or pH. ruixibiotech.com This property is highly beneficial for biological studies, as it ensures a stable and predictable fluorescent signal even in the complex and fluctuating microenvironments within living cells or in different buffer conditions used for in vitro assays. The dye is described as moderately hydrophobic, which allows it to be used for labeling biomolecules in aqueous environments while also having applications in staining lipids and other lipophilic structures. labscoop.comruixibiotech.com
Application in Fluorescence Polarization Studies
Fluorescence polarization (FP) is a technique used to study molecular interactions, such as protein-protein or protein-ligand binding. The technique relies on the use of fluorophores with a sufficiently long fluorescence lifetime. Several BODIPY-based dyes, including the related BDP 630/650, are noted for their utility in FP assays due to their relatively long excited-state lifetimes. ruixibiotech.comlumiprobe.comalabiolab.ro This characteristic suggests that this compound conjugates are also well-suited for FP-based research, enabling the measurement of changes in the rotational speed of labeled molecules upon binding to larger partners. alabiolab.ro
Two-Photon Excitation Properties for Advanced Imaging
Two-photon microscopy (TPM) is an advanced imaging technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy. This method requires fluorophores with a significant two-photon absorption cross-section. Several BODIPY dyes, such as BDP 576/589, BDP 581/591, and BDP 630/650, have been identified as having large two-photon cross-sections, making them ideal for two-photon experiments. lumiprobe.commedchemexpress.comruixibiotech.com While specific two-photon absorption data for BDP 650/665 is not widely detailed, the general properties of the BODIPY core structure indicate its potential as a valuable probe for advanced imaging modalities like TPM. thermofisher.com
Strategic Applications of Bdp 650/665 Maleimide in Bioimaging and Biophysical Research
Protein and Peptide Labeling for High-Resolution Fluorescence Microscopy
The bright and photostable nature of BDP 650/665 maleimide (B117702) makes it well-suited for high-resolution fluorescence microscopy. Its far-red emission is advantageous as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.
BDP 650/665 maleimide has been employed to visualize various cellular structures and processes with high clarity. For instance, its application in targeted probes has enabled the imaging of mitochondria, the plasma membrane, and actin filaments. nih.gov Studies have utilized this compound to label specific proteins involved in cellular dynamics, such as the MYC inhibitor Omomyc, to investigate its role in metastatic breast cancer progression. aacrjournals.org This labeling strategy allows for the precise localization of the protein within the cellular environment.
Research on mitochondrial fission, a crucial cellular process, has benefited from dyes with spectral characteristics similar to BDP 650/665. For example, MitoTracker Deep Red, which also has a far-red emission, has been used to label mitochondria in studies investigating actin-mediated mitochondrial fission. nih.gov This highlights the utility of far-red dyes in visualizing the intricate interplay between different cellular components.
Table 1: Applications of this compound in Visualizing Cellular Structures
| Cellular Structure/Process | Targeted Protein/Molecule | Research Focus | Key Findings |
|---|---|---|---|
| Metastatic Breast Cancer Progression | Omomyc (MYC inhibitor) | Investigating the effects of MYC inhibition on tumor growth and invasion. | This compound-labeled Omomyc was used to confirm its presence and study its therapeutic effects. aacrjournals.org |
| Mitochondrial Dynamics | Mitochondria | Observing actin-mediated mitochondrial fission. | Far-red dyes spectrally similar to BDP 650/665 are used to label mitochondria for live-cell imaging of fission events. nih.gov |
The ability to covalently attach this compound to specific proteins enables researchers to track their movement and localization within living cells. This is crucial for understanding protein function and the dynamics of cellular processes. While direct studies showcasing this compound for tracking protein dynamics were not extensively detailed in the provided search results, the labeling of the Omomyc protein for cancer research implies its use in determining the protein's localization and, by extension, its dynamic behavior. aacrjournals.org The development of high-affinity molecular binders, used in conjunction with fluorescent proteins, demonstrates a general approach for tracking protein-protein interactions and localization in real-time, a strategy that could be enhanced by the use of bright and photostable dyes like BDP 650/665. nih.gov
Flow Cytometry and Cell Sorting Applications
This compound is a valuable reagent for flow cytometry and fluorescence-activated cell sorting (FACS). axispharm.comlumiprobe.com Its bright fluorescence allows for clear and distinct signals, which is essential for identifying and sorting specific cell populations from a heterogeneous mixture. axispharm.com The far-red emission of BDP 650/665 is compatible with the Cy5 channel found on many flow cytometers. lumiprobe.com
In a study on metastatic breast cancer, flow cytometry was utilized for cell cycle analysis after staining with propidium (B1200493) iodide. While this specific example does not use this compound for the cell cycle analysis itself, the research did employ this compound for labeling the Omomyc protein, demonstrating the utility of this dye in studies that also rely on flow cytometry for other aspects of the research. aacrjournals.org The use of fluorescently labeled antibodies is a common application in flow cytometry for immunophenotyping, and the maleimide group of BDP 650/665 allows for its conjugation to antibodies for this purpose.
Table 2: Spectral Properties of BDP 650/665 Relevant to Flow Cytometry
| Property | Value | Significance in Flow Cytometry |
|---|---|---|
| Excitation Maximum | ~650 nm | Compatible with red lasers commonly found in flow cytometers. |
| Emission Maximum | ~665 nm | Allows for detection in the far-red channel (e.g., Cy5), minimizing spectral overlap with other common fluorophores. lumiprobe.com |
| High Quantum Yield | - | Contributes to a bright signal for sensitive detection of low-abundance targets. axispharm.com |
Development of Targeted Probes for Subcellular Localization and Dynamics
The specific labeling of proteins within living cells is a powerful technique for visualizing their location, tracking their movement, and understanding their function in real-time. This compound serves as an excellent candidate for constructing targeted probes designed to investigate subcellular structures and dynamics. The strategy involves conjugating the dye to a targeting molecule, such as a peptide or a small-molecule ligand, that directs it to a specific organelle or protein of interest.
The maleimide group on the BDP 650/665 dye facilitates its covalent attachment to cysteine residues. These residues can be naturally present or genetically engineered into a protein or a targeting peptide sequence. For instance, cell-penetrating peptides (CPPs) can be labeled with this compound to facilitate their entry into living cells. healtheducationandpublichealth.com Furthermore, by incorporating specific localization signals, these probes can be directed to distinct subcellular compartments. healtheducationandpublichealth.comnih.gov For example, a peptide containing a nuclear localization signal (NLS) sequence can be labeled with the dye to specifically visualize the nucleus. Similarly, a mitochondrial targeting sequence (MTS) can be used to direct the probe to mitochondria. This approach allows for the high-resolution monitoring of dynamic processes within specific organelles. nih.gov
The far-red spectral properties of BDP 650/665 are particularly advantageous for live-cell imaging, as they help to minimize autofluorescence from endogenous cellular components, thereby improving the signal-to-noise ratio. aip.org
Table 1: Examples of Targeting Sequences for Subcellular Localization
| Targeting Sequence Type | Example Sequence | Target Organelle/Location |
|---|---|---|
| Nuclear Localization Signal (NLS) | -PKKKRKV- | Nucleus |
| Mitochondrial Targeting Sequence (MTS) | MLSLRQSIRFFKPATRTLCSSRYLL- | Mitochondria |
| Endoplasmic Reticulum (ER) Retention Signal | -KDEL | Endoplasmic Reticulum |
| Peroxisomal Targeting Signal (PTS1) | -SKL | Peroxisome |
Application in Single-Molecule Biophysics Research
Single-molecule biophysics allows researchers to observe the behavior of individual molecules, revealing dynamic and mechanistic details that are often obscured in ensemble measurements. nih.gov In this field, particularly in techniques like single-molecule Förster Resonance Energy Transfer (smFRET), the choice of fluorescent probes is critical. nih.govmdpi.com this compound possesses several photophysical properties that make it suitable for such demanding applications.
An ideal fluorophore for single-molecule studies must be bright (having a high extinction coefficient and quantum yield), highly photostable to allow for long observation times, and have narrow emission spectra to minimize spectral crosstalk. nih.govnih.gov this compound exhibits a high fluorescence quantum yield and a large molar extinction coefficient, contributing to its brightness. broadpharm.comlunanano.ca Its emission in the far-red region of the spectrum is also beneficial for reducing background noise in cellular studies. aip.org
In smFRET experiments, a pair of donor and acceptor dyes is used to measure nanometer-scale distances and their changes over time. mdpi.comspringernature.com A BDP dye has been successfully used as an energy donor in a smFRET system designed for synergistic photodynamic and photothermal therapy. nih.gov This demonstrates the utility of the BDP core structure in FRET applications. While BODIPY dyes are generally well-suited for these studies, challenges such as reduced brightness upon conjugation to proteins and potential nonspecific binding due to their hydrophobicity must be considered during experimental design. aip.org
Table 2: Photophysical Properties of this compound Relevant to Single-Molecule Research
| Property | Value | Significance in Single-Molecule Studies |
|---|---|---|
| Maximum Excitation Wavelength | ~649 nm | Allows for specific excitation with common laser lines; red-shifted to reduce autofluorescence. |
| Maximum Emission Wavelength | ~667 nm | Far-red emission minimizes spectral overlap with cellular autofluorescence. |
| Molar Extinction Coefficient | ~94,000 M-1cm-1 | High value indicates efficient light absorption, contributing to a bright signal. lunanano.ca |
| Fluorescence Quantum Yield | ~0.52 | Represents a high efficiency of converting absorbed photons into emitted fluorescence. lunanano.ca |
| Photostability | Good | Enables longer observation times before photobleaching, allowing for the tracking of slower biological processes. |
Utilization in Proteomics Research
Proteomics aims to study the entire set of proteins in a biological system, including their expression levels and post-translational modifications (PTMs). Covalent derivatization of proteins with fluorescent dyes prior to their separation is a widely used technique in quantitative proteomics. utmb.edu this compound is particularly well-suited for a specialized area known as redox proteomics, which focuses on the study of reversible oxidation of cysteine residues. springernature.comprotocols.io
Cysteine is a highly reactive amino acid, and its thiol group can undergo various oxidative PTMs that play crucial roles in cellular signaling and stress responses. nih.govnih.gov Thiol-redox proteomics methods are used to identify and quantify these modifications. springernature.com A common strategy involves a sequential tagging procedure to differentiate between reduced and oxidized cysteine pools. This compound's high reactivity with free thiols makes it an effective labeling agent in this workflow.
A significant advantage of maleimide-based dyes in proteomics is their compatibility with buffers containing thiourea. utmb.edu Thiourea is often used to increase protein solubilization but is known to inhibit labeling by other thiol-reactive chemistries, such as iodoacetamides. The use of maleimide dyes like BDP 650/665 circumvents this issue, allowing for robust and efficient labeling in complex protein mixtures. utmb.edu By using different fluorescent dyes to label control and treated samples, researchers can perform multiplex analyses on a single 2D gel, enabling the relative quantification of changes in protein expression or cysteine oxidation status. nih.gov
Table 3: General Workflow for Quantitative Redox Proteomics Using a Thiol-Reactive Dye
| Step | Procedure | Purpose |
|---|---|---|
| 1. Initial Blocking | Cell lysates are treated with a non-fluorescent thiol-blocking agent (e.g., N-ethylmaleimide). | To cap all initially reduced (free) cysteine thiols, preventing them from being labeled. |
| 2. Reduction | The sample is treated with a reducing agent (e.g., TCEP). | To reduce reversibly oxidized cysteines (e.g., disulfides) back to free thiols. |
| 3. Fluorescent Labeling | The newly exposed thiol groups are labeled with this compound. | To specifically tag the cysteines that were originally in an oxidized state. |
| 4. Analysis | Labeled proteins are separated (e.g., by 2D-PAGE) and visualized using a fluorescence scanner. | To identify and quantify proteins with altered redox states. |
| 5. Protein Identification | Spots of interest are excised from the gel and analyzed by mass spectrometry. | To identify the specific proteins that have undergone redox modification. |
Methodological Advancements and Challenges in Bdp 650/665 Maleimide Conjugation
Strategies for Efficient Conjugation to Biomolecules
The foundation of a successful conjugation reaction between BDP 650/665 maleimide (B117702) and a biomolecule lies in the specific and efficient reaction between the maleimide moiety and a free thiol (sulfhydryl) group. broadpharm.com Maleimides exhibit high selectivity for thiols, particularly within a controlled pH range, forming a stable thioether bond. axispharm.com The primary source of thiol groups in proteins is the side chain of cysteine residues. lumiprobe.com
Optimization of Reaction Conditions for Diverse Biomolecules
Optimizing reaction conditions is paramount for achieving high conjugation efficiency and minimizing off-target reactions. Several key parameters must be carefully controlled:
pH: The reaction is most efficient and selective for thiols at a pH between 7.0 and 7.5. lumiprobe.comtocris.com Buffers such as PBS, Tris, or HEPES are suitable for maintaining this optimal pH range. lumiprobe.comtocris.com At higher pH values, maleimides can react with other nucleophilic groups like amines, leading to non-specific labeling, while lower pH can decrease the reaction rate.
Co-solvent: Due to the moderate hydrophobicity of BDP 650/665, organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often necessary to ensure the dye remains soluble in the aqueous reaction buffer. labscoop.combroadpharm.comlumiprobe.com
Molar Ratio: A molar excess of the dye to the biomolecule is typically used to drive the reaction to completion. A starting point is often a 10:1 to 20:1 molar ratio of maleimide dye to protein, though this should be empirically optimized for each specific biomolecule. tocris.combioacts.com
Concentration: The concentration of the protein or other biomolecule to be labeled is generally recommended to be between 1 and 10 mg/mL. lumiprobe.comtocris.combioacts.com
Temperature and Incubation Time: The conjugation reaction can be performed at room temperature for a few hours or overnight at 4°C to 8°C. tocris.combioacts.com
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| pH | 7.0 - 7.5 | Maximizes thiol selectivity and reaction rate. |
| Co-solvent | DMSO or DMF | Solubilizes the hydrophobic BDP 650/665 dye in aqueous buffers. |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | Drives the conjugation reaction to completion. |
| Biomolecule Concentration | 1 - 10 mg/mL | Ensures an effective concentration of reactants. |
| Temperature | Room Temperature or 4-8°C | Controls the rate of reaction and stability of the biomolecule. |
| Incubation Time | 2 hours to overnight | Allows for sufficient time for the reaction to proceed. |
Pre-Reduction of Disulfide Bonds for Thiol Availability
In many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds that are unreactive with maleimides. lumiprobe.comtocris.com To make these cysteines available for conjugation, these disulfide bonds must first be reduced to free thiol groups. This is a critical pre-step for successful labeling.
Commonly used reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT). tocris.combioacts.com TCEP is often preferred as it is a potent, odorless, and selective reducing agent that does not need to be removed before the addition of the maleimide dye. tocris.com A 10- to 100-fold molar excess of TCEP is typically added to the protein solution and incubated for 20-30 minutes at room temperature. tocris.combioacts.com If DTT is used, it must be removed prior to conjugation, often by dialysis, as its free thiols would compete with the protein's thiols for reaction with the maleimide. tocris.combioacts.com To prevent re-oxidation of the newly formed thiols, it is advisable to perform the reduction and subsequent conjugation in a degassed buffer, under an inert gas atmosphere (e.g., nitrogen or argon). lumiprobe.comtocris.com
Purification Methodologies for Labeled Conjugates and Removal of Unbound Dye
After the conjugation reaction, it is crucial to remove any unreacted or hydrolyzed dye to ensure that the measured fluorescence is solely from the labeled biomolecule. Several purification methods can be employed, with the choice depending on the specific characteristics of the conjugate.
Gel Filtration Chromatography: This is a widely recommended method for separating the larger dye-protein conjugate from the smaller, unbound dye molecules. atto-tec.com Pre-packed columns, such as Zeba™ Spin desalting columns or PD MiniTrap™ G-25, are commonly used for this purpose. tocris.com
Dialysis: This technique can be effective for removing unbound dye, particularly for maleimides with good aqueous solubility. lumiprobe.com
High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC): These methods offer high-resolution separation and are suitable for purifying labeled conjugates, especially when a high degree of purity is required. tocris.combioacts.com
Electrophoresis: This technique can also be used to separate the labeled conjugate from free dye. tocris.combioacts.com
The first colored, fluorescent fraction to elute during chromatography is typically the desired dye-protein conjugate, while slower-moving colored fractions represent the unreacted or hydrolyzed dye. atto-tec.com
Minimizing Non-Specific Labeling and Adhesion in Research Assays
Non-specific labeling can arise from the reaction of the maleimide with nucleophiles other than thiols, such as amines, particularly at pH values above the recommended range. Adhering to a pH of 7.0-7.5 is critical for maintaining the high chemoselectivity of the maleimide for thiols. axispharm.com
Another consideration is the potential for side reactions involving the conjugated product itself. The thiosuccinimide linkage formed between the maleimide and the cysteine can, under certain conditions, be unstable. Furthermore, when labeling a peptide with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine (B8601807) structure, which is an isomeric by-product. nih.gov This rearrangement is more prevalent at neutral and basic pH. nih.gov Performing the conjugation at a more acidic pH can help to prevent this specific side reaction. nih.gov
Considerations for Multiplexed Imaging with BDP 650/665 Maleimide and Other Fluorophores
BDP 650/665 is well-suited for multiplexed imaging experiments due to its distinct spectral properties. It possesses a narrow absorption and emission peak in the far-red spectrum, which helps to reduce spectral overlap with other commonly used fluorophores in different channels. axispharm.com Its spectral characteristics are similar to Cy5, allowing it to be used with filter sets and instrumentation designed for this popular dye. lumiprobe.comruixibiotech.comaxispharm.com When planning a multiplexing experiment, it is essential to select other fluorophores with minimal spectral crosstalk with BDP 650/665 to ensure clear and unambiguous signal detection.
| Property | Value | Significance in Multiplexing |
|---|---|---|
| Excitation Maximum | ~649-650 nm | Allows for specific excitation without exciting fluorophores in other channels. |
| Emission Maximum | ~665-667 nm | Far-red emission minimizes overlap with green and red fluorophores. |
| Stokes Shift | ~15 nm | A larger Stokes shift can help in separating excitation and emission light. axispharm.com |
| Spectral Profile | Sharp absorption and emission peaks | Reduces spectral bleed-through into adjacent channels. axispharm.com |
Impact of Dye Hydrophobicity on Aqueous Labeling Environments
This compound is described as a moderately hydrophobic compound. lumiprobe.comlabscoop.comruixibiotech.comlumiprobe.comruixibiotech.com This property presents a challenge for conjugation reactions carried out in purely aqueous buffers, as the dye has low water solubility. labscoop.com To overcome this, the use of organic co-solvents such as DMSO or DMF is essential to dissolve the dye before adding it to the aqueous solution containing the biomolecule. labscoop.combroadpharm.comlumiprobe.com While the dye can be used to label biomolecules in an aqueous environment, the presence of the hydrophobic dye may influence the properties of the labeled biomolecule. For instance, it could potentially lead to aggregation or non-specific binding in certain assays. Careful optimization of the labeling ratio and purification of the conjugate are important steps to mitigate these potential effects.
Rational Design and Synthesis of Bdp 650/665 Maleimide Derivatives and Analogs for Research
Synthetic Routes for Novel BDP 650/665 Maleimide (B117702) Constructs
The synthesis of BDP 650/665 maleimide constructs typically involves a multi-step process. The core BDP 650/665 fluorophore is first synthesized and then functionalized with a linker arm terminating in a maleimide group. The maleimide moiety is thiol-reactive, enabling the conjugation of the dye to cysteine residues on proteins and peptides. labscoop.com
Key synthetic steps often include:
Synthesis of the BDP Core: This involves the condensation of a pyrrole (B145914) derivative with an acyl chloride, followed by complexation with a boron source, typically boron trifluoride etherate. Modifications to the pyrrole starting materials allow for the tuning of the spectral properties of the resulting dye.
Introduction of a Linker: A linker arm containing a reactive group, such as a carboxylic acid or an amine, is attached to the BDP core. This linker provides spatial separation between the fluorophore and the target molecule, minimizing potential quenching effects.
Functionalization with Maleimide: The terminal group of the linker is then converted to a maleimide. For example, an amine-terminated linker can be reacted with maleic anhydride, followed by cyclization to form the maleimide ring.
Novel constructs can be designed by varying the length and chemical nature of the linker to optimize solubility and reduce steric hindrance. Furthermore, other reactive moieties can be incorporated into the BDP 650/665 structure to create dual-functional probes.
Strategies for Enhancing Aqueous Solubility of BDP 650/665 Derivatives
A significant challenge in the application of BDP dyes, including this compound, is their inherent hydrophobicity, which can lead to aggregation in aqueous biological environments and limit their utility. researchgate.net Several strategies have been developed to improve the water solubility of BDP derivatives:
Incorporation of Polar Functional Groups: Attaching charged groups such as sulfonates, carboxylates, or quaternary ammonium (B1175870) salts to the BDP core can significantly increase hydrophilicity. researchgate.nethep.com.cn
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to enhance the aqueous solubility and biocompatibility of hydrophobic molecules. rhhz.net PEGylated BDP derivatives exhibit reduced non-specific binding and improved pharmacokinetic profiles.
Introduction of Hydrophilic Moieties: Incorporating hydrophilic units like carbohydrates or oligoethylene glycol chains can also improve water solubility. researchgate.net
These modifications can be introduced at various positions on the BDP core, such as the boron center or the pyrrole rings, to fine-tune the solubility and photophysical properties of the resulting dye. researchgate.net
Table 1: Strategies for Enhancing Aqueous Solubility of BDP Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| Incorporation of Polar Groups | Introduction of charged moieties like sulfonates or carboxylates. researchgate.nethep.com.cn | Significantly increases hydrophilicity. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains. rhhz.net | Enhances solubility, reduces non-specific binding. |
| Hydrophilic Moieties | Addition of units like carbohydrates or oligoethylene glycols. researchgate.net | Improves water solubility while potentially offering sites for further functionalization. |
Development of Cleavable and Responsive this compound Probes
To create "smart" fluorescent probes that report on specific biological activities, cleavable linkers and environmentally sensitive moieties can be incorporated into the this compound structure. These probes are designed to exhibit a change in their fluorescent properties upon encountering a specific stimulus, such as an enzyme or a change in pH.
Cleavable Linkers: Probes can be designed with linkers that are susceptible to cleavage by specific enzymes (e.g., proteases, phosphatases) or chemical conditions (e.g., reduction). Upon cleavage, the fluorophore may be released, leading to a change in its localization or fluorescent signal.
Responsive Dyes: The BDP core itself can be modified to be sensitive to its environment. For example, introducing ion-coordinating moieties can create probes that change their fluorescence intensity or wavelength in response to specific metal ions.
The development of such probes allows for the dynamic monitoring of biological processes in real-time.
Integration with Other "Click Chemistry" Methodologies
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. nih.gov BDP 650/665 derivatives have been developed to incorporate functionalities that allow for their use in the two main types of click chemistry: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
BDP 650/665 can be functionalized with a terminal alkyne group. medkoo.comlumiprobe.comlunanano.caaxispharm.com This alkyne-modified dye can then be conjugated to molecules containing an azide (B81097) group through a copper(I)-catalyzed reaction. medkoo.com CuAAC is highly efficient and results in the formation of a stable triazole linkage. nih.gov However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential for cellular toxicity. rsc.org
To circumvent the issue of copper toxicity, copper-free click chemistry methods have been developed. One of the most common is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). vectorlabs.com BDP 650/665 can be functionalized with an azide group broadpharm.com or a DBCO moiety. lumiprobe.commedchemexpress.combroadpharm.comsapphirebioscience.com The DBCO-functionalized dye reacts rapidly and specifically with azide-modified molecules without the need for a catalyst, forming a stable conjugate. vectorlabs.comlumiprobe.com This makes SPAAC particularly well-suited for live-cell imaging and in vivo applications. vectorlabs.com
Both CuAAC and SPAAC provide stable covalent linkages, but they differ in their reaction kinetics and biocompatibility.
Efficiency and Kinetics: CuAAC reactions are generally very fast and high-yielding. rsc.org The kinetics of SPAAC reactions are also rapid, though they can be influenced by the specific strained alkyne used. rsc.org Some studies suggest that for certain applications, copper-free methods can achieve higher labeling efficiencies. researchgate.net
Biocompatibility and Linkage Stability: The primary advantage of SPAAC is its biocompatibility, as it avoids the use of cytotoxic copper catalysts. vectorlabs.comnih.gov The triazole linkage formed in both reactions is highly stable under physiological conditions. The choice between CuAAC and SPAAC often depends on the specific application, with SPAAC being favored for experiments involving living cells or organisms. nih.gov
Table 2: Comparison of CuAAC and SPAAC for BDP 650/665 Conjugation
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reactants | Alkyne + Azide medkoo.com | Strained Alkyne (e.g., DBCO) + Azide vectorlabs.comlumiprobe.com |
| Catalyst | Copper(I) nih.gov | None vectorlabs.com |
| Reaction Speed | Very fast rsc.org | Fast rsc.org |
| Biocompatibility | Limited by copper toxicity rsc.org | High, suitable for in vivo use vectorlabs.com |
| Linkage | Stable triazole nih.gov | Stable triazole vectorlabs.com |
Emerging Research Frontiers and Future Perspectives
Innovations in Super-Resolution Imaging with BDP 650/665 Maleimide (B117702)
Conventional fluorescence microscopy is limited by the diffraction of light, restricting resolution to approximately 200 nanometers. Super-resolution imaging techniques bypass this limitation, enabling visualization at the nanoscale. BDP 650/665 has shown significant promise in this area, particularly in Single Molecule Localization Microscopy (SMLM). biorxiv.orgbohrium.com
Recent research has highlighted that the BDP-650 core possesses both photoconvertible and photoswitching properties. biorxiv.orgnih.gov These characteristics are crucial for SMLM, a technique that relies on the sequential activation and localization of individual fluorescent molecules. bohrium.com In studies, BDP-650 has been successfully used in live-cell SMLM to investigate the 3D architecture of cellular membranes and the dynamics of mitochondria in both epithelial cells and neurons. biorxiv.orgbohrium.com The mechanism, termed Directed Photooxidation Induced Conversion (DPIC), involves the photo-oxidation of a pyrrole (B145914) moiety on the dye, which shifts its emission spectrum. biorxiv.orgresearchgate.net This allows for the precise control and separation of fluorescent signals, which is fundamental to reconstructing a super-resolved image. The robustness of BDP-650 has been demonstrated by its ability to track intracellular vesicles for extended periods (over 20 minutes) in two-color imaging experiments. bohrium.comnih.gov
Integration into Nanotechnology and Materials Science for Research Tools
The versatility of BDP 650/665 extends into the realms of nanotechnology and materials science, where its conjugation capabilities are leveraged to create novel research tools. The maleimide group readily reacts with thiol groups, allowing it to be covalently attached to a wide range of molecules and surfaces. lumiprobe.com
In materials science, derivatives of BDP 650/665 are used to create functionalized surfaces for bioassays. For instance, NHS ester forms of the dye can react with aminosilane-coated surfaces to create fluorescent platforms for studying molecular interactions. broadpharm.commedchemexpress.eu Furthermore, the integration of BODIPY dyes into polymers has enabled a wide array of applications, including the development of advanced sensors and imaging agents. rsc.org The unique hydrophobic properties of the BDP core also make it ideal for incorporation into lipid-based nanostructures. fishersci.ca Research has explored the use of BDP dyes in the formation of lipid nanoparticles, which are instrumental in drug delivery research and for imaging biological membranes. ruixibiotech.com The ability to conjugate these dyes to various materials opens avenues for creating highly specific and sensitive tools for both biological and materials science research.
Computational Modeling of BDP 650/665 Maleimide Interactions and Dynamics
Computational modeling has become an essential tool for understanding the photophysical properties of fluorescent dyes and for designing new probes with tailored characteristics. For the BODIPY class of dyes, including BDP 650/665, computational methods are used to investigate structure-property relationships that govern their absorption, emission, and quantum yield. rsc.org
These models explore how chemical modifications to the core BODIPY structure affect its electronic properties and, consequently, its fluorescent behavior. rsc.org For example, theoretical calculations can predict how changes in the dye's structure will shift its emission spectrum or enhance its brightness. This predictive power accelerates the development of new dyes for specific applications without the need for extensive trial-and-error synthesis. Understanding these fundamental properties is crucial for interpreting data from advanced imaging and sensing experiments and for designing next-generation fluorescent probes.
Development of this compound for In Vitro Diagnostic Research and Development
In the field of in vitro diagnostics (IVD), fluorescent probes are fundamental to the development of sensitive and specific assays. BDP 650/665 is utilized in the research and development phase of various diagnostic platforms, such as fluorescence immunoassays (FIA) and enzyme-linked immunosorbent assays (ELISA). axispharm.com Its bright, far-red fluorescence provides a strong signal with minimal background interference from biological samples, a critical feature for reliable detection. axispharm.com
The narrow emission spectrum of BODIPY dyes is particularly advantageous in multiplex assays, where multiple targets are detected simultaneously, as it reduces spectral overlap between different fluorophores. axispharm.com While this compound is intended for research use only and not for direct use in final clinical diagnostic or therapeutic products, its role in the development and optimization of new diagnostic methods is significant. labscoop.com It serves as a critical tool for researchers creating the next generation of high-performance diagnostic tests.
Application in PROTAC Research
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. Fluorescent labeling is a key technique for studying the mechanism and efficacy of these molecules. This compound is listed as a tool for PROTAC research, where it can be used to fluorescently tag either the PROTAC molecule itself or the target protein. broadpharm.com
This labeling allows researchers to visualize the formation of the ternary complex (PROTAC, target protein, and E3 ligase) and to quantify the degradation of the target protein within cells using techniques like flow cytometry or fluorescence microscopy. axispharm.com Furthermore, the favorable properties of BODIPY dyes, such as their relatively long fluorescence lifetimes (typically greater than 5 nanoseconds), make them ideal for fluorescence polarization (FP) assays. fishersci.cathermofisher.comthermofisher.com FP assays are powerful tools in PROTAC research for studying the binding interactions between the PROTAC and its target protein in real-time.
Data Tables
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₉H₂₄BF₂N₅O₄ | broadpharm.comlunanano.ca |
| Molecular Weight | 555.34 g/mol | broadpharm.com |
| Excitation Maximum | ~649 nm | broadpharm.comlunanano.ca |
| Emission Maximum | ~667 nm | broadpharm.comlunanano.ca |
| Molar Extinction Coefficient | 94,000 cm⁻¹M⁻¹ | broadpharm.comlunanano.ca |
| Fluorescence Quantum Yield | 0.52 | broadpharm.comlunanano.ca |
| Solubility | Good in DMF, DMSO; Low in water | labscoop.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| BDP-576 |
| BDP-650 |
| Cy5 |
| BDP 650/665 X NHS ester |
| Annexin V |
| CD3 |
| CD19 |
Conclusion
Summary of BDP 650/665 Maleimide's Contributions to Academic Research
BDP 650/665 maleimide (B117702) has established itself as a valuable tool in academic research, primarily owing to its favorable spectral properties in the far-red region, high quantum yield, and specific reactivity towards thiol groups. Its role as a robust alternative to traditional cyanine (B1664457) dyes, such as Cy5, has enabled researchers to conduct a variety of fluorescence-based experiments with enhanced sensitivity and stability. Key contributions include the site-specific labeling of proteins through cysteine residues, allowing for the detailed investigation of protein structure, function, and dynamics within complex biological systems. This has been particularly impactful in cellular imaging and flow cytometry, where the bright and photostable fluorescence of this compound facilitates clear visualization and quantification of labeled biomolecules. Furthermore, its application in Förster Resonance Energy Transfer (FRET) studies has provided insights into molecular interactions and conformational changes in real-time. The commercial availability and reliable performance of this probe have made it an accessible and effective option for a wide range of life science investigations.
Future Directions in Fluorescent Probe Design and Application
The field of fluorescent probe design is continuously evolving, driven by the demand for tools with improved photophysical and chemical properties to address increasingly complex biological questions. A primary focus for the future is the development of next-generation far-red and near-infrared (NIR) probes with even greater brightness, photostability, and water solubility. For BODIPY-based dyes like BDP 650/665, research is aimed at further modifying the core structure to fine-tune its spectral properties, reduce blinking, and enhance performance in advanced imaging techniques such as super-resolution microscopy.
A significant trend is the creation of "smart" or "activatable" probes that exhibit fluorescence only upon interaction with a specific target or a change in their microenvironment. This approach minimizes background signal and allows for highly specific imaging of cellular processes. Additionally, the development of multimodal probes that combine fluorescence with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), is a promising area for in vivo studies.
In terms of applications, the future will likely see an expanded use of fluorescent probes in preclinical and clinical settings for diagnostics and image-guided surgery. As our understanding of the intricate molecular mechanisms of diseases grows, so too will the need for highly specific and sensitive probes to visualize these processes in living organisms. The continued collaboration between chemists, biologists, and physicists will be crucial in translating these advanced fluorescent tools from the laboratory to real-world applications, ultimately pushing the boundaries of what we can see and understand in the biological world.
Q & A
Basic Research Questions
Q. How to optimize the maleimide-to-thiol ratio for BDP 650/665 maleimide conjugation to minimize over-labeling?
- Methodology : Start with a 1:3 molar ratio (dye:protein) and adjust using iterative trials. Monitor labeling efficiency via UV-Vis spectroscopy (absorbance at 650–665 nm) and SDS-PAGE with fluorescence imaging. Excess maleimide can be quenched with β-mercaptoethanol post-conjugation. Ensure reaction pH is 6.5–7.5 to preserve thiol reactivity while avoiding hydrolysis .
Q. What characterization techniques confirm successful this compound conjugation to target proteins?
- Methodology :
- HPLC-MS : Analyze molecular weight shifts to confirm dye-protein adduct formation. BDP 650/665 adds ~817 Da (molecular weight of the dye) .
- Fluorescence spectroscopy : Compare emission spectra (665 nm) before/after conjugation. Free dye exhibits solvent-dependent shifts, while conjugated dye shows fixed emission .
- Thiol quantification : Use Ellman’s assay pre-/post-conjugation to quantify unreacted thiol groups .
Q. How does this compound compare to Cyanine5 maleimide in photostability and quantum yield?
- Methodology : Perform time-lapsed fluorescence intensity measurements under continuous illumination (e.g., 640 nm laser). BDP 650/665 has higher photostability (resists bleaching for >30 minutes) and a quantum yield of ~0.8 in aqueous buffers, outperforming Cy5 in long-term imaging .
Advanced Research Questions
Q. How to troubleshoot low conjugation efficiency of this compound in reducing environments?
- Methodology :
- Pre-reduction : Pre-treat proteins with TCEP (1 mM, pH 7.0) to reduce disulfide bonds, then remove excess TCEP via desalting columns. Avoid DTT, as residual thiols compete with target proteins .
- Temperature control : Conduct reactions at 4°C to slow hydrolysis while maintaining thiol reactivity .
- Competitive assays : Use a thiol-blocking agent (e.g., N-ethylmaleimide) as a negative control to validate specificity .
Q. How to design multiplexed imaging experiments using this compound alongside other fluorophores without spectral overlap?
- Methodology :
- Spectral unmixing : Use excitation/emission filters tailored to BDP 650/665 (Ex: 650 nm, Em: 665 nm). Pair with fluorophores in non-overlapping channels (e.g., BDP FL for green, BDP 558/568 for orange).
- Reference controls : Image singly labeled samples to generate spectral profiles for linear unmixing algorithms .
Q. How to analyze conflicting data on this compound’s solubility in polar organic solvents?
- Methodology :
- Solvent screening : Test solubility in DMSO, DMF, and acetonitrile at concentrations ≤5 mg/mL. Vortex and centrifuge (14,000 ×g, 5 min) to check for precipitation.
- Dynamic light scattering (DLS) : Confirm monodispersity in the solvent of choice. Aggregation in polar solvents may reduce effective labeling efficiency .
Q. What experimental strategies enable real-time tracking of thiol redox dynamics using this compound in live cells?
- Methodology :
- Quench-and-pulse : Block extracellular thiols with membrane-impermeable maleimides, then introduce this compound to monitor intracellular thiol pools via time-resolved confocal microscopy .
- FRET pairs : Pair BDP 650/665 with a thiol-sensitive quencher (e.g., QSY21) to create a redox-responsive biosensor .
Q. How to resolve discrepancies in reported emission maxima for this compound across different studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
